molecular formula C11H10ClNO B8307561 1-Chloro-3-ethoxyisoquinoline

1-Chloro-3-ethoxyisoquinoline

Cat. No.: B8307561
M. Wt: 207.65 g/mol
InChI Key: HYHSPHRZTZKTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-ethoxyisoquinoline is a halogenated isoquinoline derivative characterized by a chlorine atom at position 1 and an ethoxy (-OCH₂CH₃) group at position 3 of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, and their derivatives are widely studied due to their biological activities and applications in medicinal chemistry and organic synthesis . The chloro and ethoxy substituents in this compound likely influence its electronic properties, solubility, and reactivity, making it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, or functional materials.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-chloro-3-ethoxyisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-2-14-10-7-8-5-3-4-6-9(8)11(12)13-10/h3-7H,2H2,1H3

InChI Key

HYHSPHRZTZKTLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2C(=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Chloro at Position 1 : Common across all compared compounds, the chlorine atom at position 1 enhances electrophilic reactivity, facilitating substitution or coupling reactions .
  • Ethoxy vs.
  • Chloromethyl vs. Carboxylate: The chloromethyl substituent in 1-chloro-3-(chloromethyl)isoquinoline introduces a reactive site for nucleophilic substitution, whereas the carboxylate group in ethyl 1-chloroisoquinoline-3-carboxylate may act as an electron-withdrawing group, altering resonance stabilization .

Physicochemical Properties

  • Molecular Weight and Solubility: Ethyl 1-chloroisoquinoline-3-carboxylate (MW 249.70) and methyl 7-chloro-1-methylisoquinoline-3-carboxylate (MW 253.70) exhibit higher molecular weights due to ester groups, likely reducing aqueous solubility compared to this compound .
  • Stability: 1-Chloro-3-(chloromethyl)isoquinoline requires storage at 4°C, indicating sensitivity to thermal degradation, whereas methoxy and ethoxy derivatives are more stable under standard conditions .

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